molecular formula C6H2BrClF3N B1377904 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine CAS No. 1227563-63-4

3-Bromo-6-chloro-2-(trifluoromethyl)pyridine

Cat. No.: B1377904
CAS No.: 1227563-63-4
M. Wt: 260.44 g/mol
InChI Key: XLYJYRSSHPLAGP-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group is known for its unique physicochemical properties, which make this compound valuable in various scientific and industrial applications .

Mechanism of Action

Mode of Action

The interaction of 3-BCFMP with its targets remains an area of ongoing research. Nevertheless, we can infer that the trifluoromethyl group (CF₃) and the pyridine ring play crucial roles. The CF₃ group enhances lipophilicity and metabolic stability, while the pyridine structure contributes to its bioactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine typically involves the introduction of bromine, chlorine, and trifluoromethyl groups into a pyridine ring. One common method involves the chlorination and bromination of a trifluoromethyl-substituted pyridine precursor. The reaction conditions often include the use of halogenating agents such as bromine and chlorine under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, provides a distinct set of chemical properties that can be exploited in various applications .

Properties

IUPAC Name

3-bromo-6-chloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYJYRSSHPLAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858621
Record name 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227563-63-4
Record name 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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